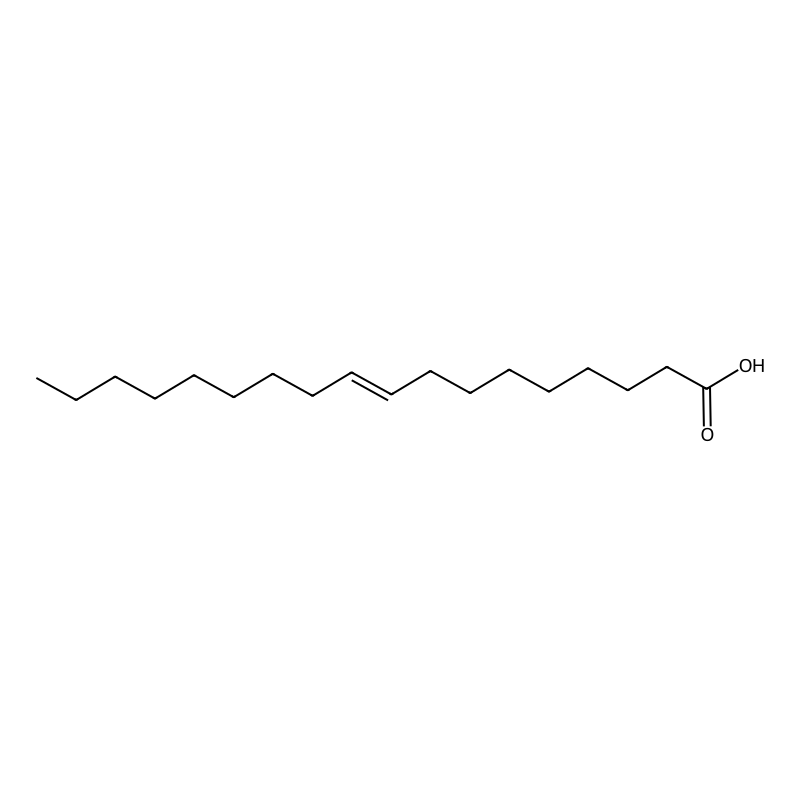

Elaidic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cardiovascular Disease

Extensive research has established a strong link between dietary intake of trans fatty acids, including elaidic acid, and an increased risk of cardiovascular disease (CVD) . This association is attributed to several mechanisms, including:

- Increased LDL ("bad") cholesterol and decreased HDL ("good") cholesterol levels: Elaidic acid disrupts the body's natural balance of cholesterol, promoting the buildup of LDL and reducing the protective HDL .

- Inflammation: Elaidic acid can contribute to chronic inflammation in the body, a key player in the development of atherosclerosis (hardening of arteries) .

- Impaired blood vessel function: Elaidic acid may affect the ability of blood vessels to relax and contract properly, impacting blood pressure and circulation .

Cancer

While the research is ongoing and not as conclusive as for CVD, some studies suggest a potential connection between trans fatty acids and certain types of cancer, including colorectal cancer . These studies suggest that elaidic acid may promote cancer cell growth, survival, and invasion . However, further investigation is needed to fully understand the complex relationship between elaidic acid and cancer risk.

Other Potential Health Effects

Research continues to explore the potential impact of elaidic acid on various aspects of health, including:

- Neurological health: Studies suggest a possible link between elaidic acid intake and an increased risk of depression .

- Metabolic health: Evidence suggests that elaidic acid may influence weight gain and insulin sensitivity, impacting overall metabolic health .

Potential Benefits

Interestingly, recent research has emerged exploring a potential benefit of elaidic acid in the context of cancer immunotherapy. This research suggests that elaidic acid might enhance the effectiveness of certain immunotherapies used to treat cancer . However, this area of research is still in its early stages, and further investigation is needed to confirm these findings and understand the underlying mechanisms.

Elaidic acid is a monounsaturated trans fatty acid with the chemical formula C₁₈H₃₄O₂. It is specifically the trans isomer of oleic acid, characterized by the double bond located between carbon atoms 9 and 10 in a trans configuration. This compound appears as a colorless oily solid and is primarily found in industrially hydrogenated vegetable oils, as well as in small quantities in dairy products and certain meats . Elaidic acid is often associated with adverse health effects, particularly in relation to cardiovascular diseases, due to its influence on cholesterol levels .

Elaidic acid is incorporated into cell membranes in place of its natural counterpart, oleic acid. This disrupts the normal structure and function of cell membranes, potentially affecting various cellular processes []. Additionally, elaidic acid may interfere with the regulation of cholesterol metabolism, leading to increased levels of LDL ("bad") cholesterol and decreased levels of HDL ("good") cholesterol.

- Toxicity: Elaidic acid consumption has been linked to an increased risk of coronary heart disease []. Studies suggest it may also contribute to insulin resistance and inflammation.

- Flammability: Elaidic acid is likely combustible based on its hydrocarbon structure. However, specific flammability data is not readily available.

This reaction typically occurs under catalytic conditions, such as using a Lindlar catalyst . Elaidic acid can also react with alcohols to form esters, which are used in various applications including food and cosmetics.

Elaidic acid is primarily synthesized through the partial hydrogenation of vegetable oils. This process involves the conversion of polyunsaturated fatty acids into trans fats. The most common method includes:

- Hydrogenation: Unsaturated fatty acids are treated with hydrogen gas in the presence of a catalyst (often nickel or a Lindlar catalyst) at elevated temperatures.

- Elaidinization: This specific reaction refers to the transformation of oleic acid into elaidic acid through controlled hydrogenation conditions that favor the formation of trans isomers .

Elaidic acid has several applications, including:

- Food Industry: Used as an ingredient in processed foods due to its stability compared to cis unsaturated fatty acids.

- Cosmetics: Employed in formulations for its emulsifying properties.

- Pharmaceuticals: Investigated for its potential effects on lipid profiles and metabolic disorders .

Research indicates that elaidic acid interacts with various biological systems, influencing lipid metabolism and inflammatory responses. For instance, it has been shown to elevate plasma cholesteryl ester transfer protein activity, which can lead to decreased levels of high-density lipoprotein cholesterol . Furthermore, elaidic acid's role in promoting insulin resistance suggests potential implications for metabolic syndrome and type 2 diabetes management .

Elaidic acid shares structural similarities with several other fatty acids. Here are some comparable compounds:

| Compound Name | Structure Type | Saturation Level | Health Effects |

|---|---|---|---|

| Oleic Acid | Cis isomer | Monounsaturated | Generally heart-healthy |

| Palmitoleic Acid | Cis isomer | Monounsaturated | Positive effects on heart health |

| Stearic Acid | Saturated | Saturated | Neutral effect on cholesterol |

| Linoleic Acid | Polyunsaturated | Polyunsaturated | Essential fatty acid |

Uniqueness of Elaidic Acid: Unlike oleic and palmitoleic acids, which are beneficial for heart health, elaidic acid's trans configuration has been linked to negative health outcomes such as increased LDL cholesterol and insulin resistance. This distinction makes elaidic acid particularly noteworthy in discussions about dietary fats and health impacts .

Industrial Isomerization Processes

Nitrogen Dioxide-Mediated Elaidinization

Nitrogen dioxide-mediated elaidinization represents one of the most significant industrial methodologies for converting oleic acid to elaidic acid through controlled isomerization reactions [1] [2]. The process involves the generation of nitrogen dioxide gas in direct contact with fatty acid substrates, facilitating the transformation of cis double bonds to their trans configuration [4].

The fundamental mechanism of nitrogen dioxide isomerization operates through radical intermediates, where nitrogen dioxide molecules abstract hydrogen atoms from bis-allylic carbon positions, yielding alkyl radicals that subsequently undergo double bond rearrangement [11]. Research has demonstrated that nitrogen dioxide acts as both an oxidizing agent and an isomerization catalyst, with the reaction proceeding through formation of carbon-centered radicals followed by insertion of molecular oxygen or additional nitrogen dioxide molecules [11].

Industrial implementation of nitrogen dioxide-mediated elaidinization typically employs reaction temperatures ranging from 120°C to 180°C, with optimal conditions occurring at approximately 150°C [9]. The reaction kinetics show significant temperature dependence, with minimal isomerization occurring below 120°C and optimal conversion rates achieved at elevated temperatures [9]. Studies have revealed that the activation energy for thermal isomerization of oleic acid is approximately 31 kilojoules per mole, indicating the energy requirements for successful industrial-scale conversion [3].

Table 1: Nitrogen Dioxide Isomerization Process Parameters

| Parameter | Optimal Range | Conversion Efficiency |

|---|---|---|

| Temperature | 150-180°C | 70-85% |

| Reaction Time | 12-20 hours | Peak formation |

| Nitrogen Dioxide Concentration | 1000 ppm | Maximum yield |

| Oxygen Presence | Required | Enhanced conversion |

The process demonstrates remarkable efficiency when oxygen is present in the reaction environment, as oxygen participates in the formation of peroxyl radicals and facilitates the overall isomerization mechanism [9]. Industrial reactors typically maintain oxygen concentrations of 3-5% to optimize conversion rates while preventing excessive polymer formation [25].

Potassium Nitrite/Nitric Acid Catalysis

The potassium nitrite/nitric acid catalytic system represents an advanced methodology for generating nitrogen dioxide directly within the reaction medium, eliminating the need for separate gas generation equipment [4]. This approach involves the in-situ formation of nitrogen oxides through the controlled reaction between potassium nitrite and concentrated nitric acid in the presence of fatty acid substrates [4].

The stoichiometric requirements for this process involve 140 grams of potassium nitrite and 60 milliliters of concentrated nitric acid per 500 grams of oleic acid substrate [4]. The proportions are carefully balanced to maintain a slight excess of potassium nitrite, ensuring complete consumption of nitric acid while providing sufficient oxidizing capacity for sustained isomerization [4].

Reaction protocols typically involve addition times of 10 to 15 minutes, followed by continuous air bubbling through the mixture for 12 hours [4]. The process benefits from the solid surface effects provided by potassium nitrite and its reaction products, which enhance the cis-trans interconversion efficiency compared to homogeneous gas-phase reactions [4].

Table 2: Potassium Nitrite/Nitric Acid Process Yields

| Substrate Grade | Elaidic Acid Recovery | Purity Level |

|---|---|---|

| Saturate-free acids | 15.0-22.0% | 88.9-89.6% iodine number |

| Mixed fatty acids | 11.0% | 98.5-100% purity |

| Commercial grade | 12-18% | 89.4% iodine number |

The methodology demonstrates particular advantages in terms of shorter reaction durations and simplified equipment requirements [4]. Industrial implementations have shown successful scaling to larger quantities with yields ranging from 11% to 22% depending on the purity of starting materials [4]. The process exhibits excellent reproducibility with elaidic acid samples typically displaying iodine numbers in the range of 88.9 to 89.6, indicating high degrees of purity [4].

Urea Complex Fractionation Techniques

Amplified Urea Complex Segregation (AUS)

Amplified Urea Complex Segregation represents a sophisticated purification methodology specifically developed for isolating elaidic acid from complex fatty acid mixtures containing saturated components [4]. The technique exploits the preferential formation of urea complexes by elaidic acid compared to its cis isomer oleic acid, while utilizing the addition of unsaturated fatty acids to enhance separation efficiency [4].

The fundamental principle underlying AUS involves the strategic addition of oleic acid to elaidic acid samples contaminated with saturated fatty acids [4]. The oleic acid acts as a complexation enhancer, facilitating the formation of stable urea complexes that preferentially incorporate both elaidic and oleic acids while excluding saturated components [4]. This approach leverages the structural compatibility between trans and cis unsaturated fatty acids in urea complex formation [8].

Standard fractionation protocols involve mixing elaidic acid with equimolar amounts of oleic acid, followed by systematic urea complex formation using graduated quantities of urea in methanol solutions [4]. The process typically employs 200 to 400 grams of urea per fraction, with methanol volumes ranging from 600 to 800 milliliters depending on the scale of operation [4].

Table 3: Amplified Urea Complex Segregation Fractionation Data

| Fraction Number | Trans Content (%) | Iodine Number | Elaidic Recovery (%) |

|---|---|---|---|

| I | 31.2 | 18.0 | 12.0 |

| II | 40.7 | 24.0 | 18.0 |

| III | 58.9 | 11.4 | 34.0 |

| IV | 78.6 | 10.7 | 45.0 |

| V | 86.2 | 25.6 | 51.0 |

| VI | 88.5 | 10.3 | 42.0 |

The fractionation efficiency demonstrates progressive enrichment of trans fatty acid content through successive crystallization stages [4]. Fractions V and VI consistently yield elaidic acid purities of 98.5% and 100% respectively through subsequent crystallization in acetone solutions [4]. The method's effectiveness stems from the preferential precipitation of elaidic acid over oleic acid in urea complex formation, attributed to the structural differences between cis and trans configurations [8].

Research has demonstrated that elaidic acid exhibits superior urea complex formation kinetics compared to oleic acid, with elaidic acid consistently precipitating first during crystallization processes [8]. This preferential behavior relates to the linear chain structure of elaidic acid, which more readily accommodates the hexagonal crystalline structure of urea complexes compared to the folded configuration of oleic acid [8].

Recrystallization and Saponification Protocols

Recrystallization protocols for elaidic acid purification typically employ acetone as the primary solvent system, with concentrations ranging from 25% to 40% solutions [4]. The process involves multiple crystallization cycles, typically four successive treatments, to achieve pharmaceutical-grade purity levels [4]. Temperature control during recrystallization maintains solutions below 0°C to optimize crystal formation and minimize thermal degradation [4].

Standard recrystallization procedures begin with dissolution of crude elaidic acid in petroleum ether at concentrations of 25-30%, followed by treatment with anhydrous sodium sulfate for 24 hours to remove trace moisture [4]. The dehydrated solution undergoes initial crystallization, followed by subsequent acetone-based purifications to achieve final purity specifications [4].

Saponification protocols serve dual purposes in elaidic acid processing: conversion of esterified portions to free acid forms and purification through selective precipitation [4] [10]. The process typically employs potassium hydroxide in ethanol solutions, with heating under reflux conditions at temperatures of 85°C for periods of 10 to 20 minutes [10].

Table 4: Recrystallization Yield Data

| Crystallization Stage | Solvent System | Temperature | Yield Recovery |

|---|---|---|---|

| Initial | Petroleum ether (25-30%) | Room temperature | 85-90% |

| Secondary | Acetone (30-40%) | Below 0°C | 75-80% |

| Tertiary | Acetone (25%) | Below 0°C | 70-75% |

| Final | Acetone (30-40%) | Below 0°C | 65-70% |

The saponification process demonstrates high efficiency with yields typically exceeding 95% for conversion of triglycerides to free fatty acids [10]. Reaction kinetics indicate completion within 10 minutes under optimal conditions, although extended reaction times of 20 minutes ensure complete conversion [10]. The process benefits from the use of potassium hydroxide rather than sodium hydroxide, as potassium oleate demonstrates superior stability under heating conditions and enhanced water solubility [10].

Purification through saponification involves precipitation into saturated sodium chloride solutions, which selectively separates fatty acid salts from unreacted materials and byproducts [10]. The precipitated sodium salts undergo subsequent acidification to regenerate free fatty acids in purified form [10]. This methodology proves particularly effective for removing glycerol and unreacted alkali materials that may interfere with subsequent analytical procedures [10].

Melting Point Variation Mechanisms

Elaidic acid exhibits a well-defined melting point range of 42-45°C [1] [2] [3] [4] [5], with most literature sources reporting values between 43-45°C. The compound demonstrates monomorphic behavior, existing in a single stable crystalline form under normal conditions [6] [7]. This contrasts markedly with the complex polymorphic behavior observed in many fatty acid systems.

The melting temperature of elaidic acid is significantly higher than its cis-isomer oleic acid (13-14°C) [1] [8], reflecting the enhanced molecular packing efficiency achieved through the trans configuration. The linear molecular geometry allows for closer intermolecular interactions and more stable crystal packing arrangements [9] [10]. The enthalpy of fusion has been determined as 53.6 kJ/mol [7], indicating substantial intermolecular forces within the crystalline lattice.

Historical investigations revealed the existence of a metastable polymorphic form with a melting point of 43.7°C, while the thermodynamically stable form melts at 44.8°C [11] [12]. However, under typical crystallization conditions, only the common form with melting point 44.5°C is routinely isolated [7].

Phase Transition Dynamics

Differential scanning calorimetry studies demonstrate that elaidic acid undergoes direct solid-to-liquid transitions without observable intermediate mesophases [6] [7]. The thermal transition behavior is characterized by sharp endothermic peaks with minimal thermal hysteresis, indicating well-ordered crystalline domains and efficient phase transformation kinetics.

Nuclear magnetic resonance investigations between 77 K and 315 K revealed molecular motion transitions at specific temperature ranges [13]. A narrow component appears above 225 K, indicative of heteronuclear premelting phenomena. The line width and second moment exhibit sharp decreases only at the melting point, suggesting restricted molecular mobility in the solid state until complete phase transition [13].

Crystallization kinetics studies indicate that elaidic acid readily crystallizes from solution, forming rhombohedral crystal morphologies with interplanar angles of 70° and 110° [6]. The crystallization behavior is notably different from cis-fatty acids, showing enhanced nucleation rates and more ordered crystal growth patterns due to the linear molecular architecture.

Spectroscopic Characterization

$$^1$$H Nuclear Magnetic Resonance Spectral Signatures

Proton nuclear magnetic resonance spectroscopy provides definitive structural identification of elaidic acid through characteristic chemical shift patterns [14]. The carboxylic acid proton appears as a broad singlet at 11.14 ppm, reflecting the strong deshielding effect of the carbonyl oxygen and hydrogen bonding interactions [14].

The trans-olefinic protons (HC=CH) exhibit a distinctive multiplet centered at 5.38 ppm [14]. This chemical shift is characteristic of trans-configured alkene protons and enables differentiation from cis-isomers. The α-methylene protons adjacent to the carboxyl group resonate at 2.331 ppm, while the bulk aliphatic protons appear as overlapping multiplets between 0.88-1.47 ppm [14].

The integration ratios confirm the molecular formula, with the olefinic region showing appropriate intensity for two equivalent trans-protons. Coupling pattern analysis reveals vicinal coupling constants consistent with trans-alkene geometry, typically displaying J-values of 12-16 Hz [15] [16].

Multinuclear NMR studies employing advanced techniques demonstrate the utility of proton spectroscopy for quantitative analysis of elaidic acid in complex fatty acid mixtures [15] [16]. The method enables simultaneous determination of saturated, monounsaturated, and polyunsaturated fatty acid content with high precision [17].

Fourier Transform Infrared Absorption Profiles

Fourier transform infrared spectroscopy reveals characteristic absorption bands that enable structural identification and quantitative determination of elaidic acid [18] [19]. The most diagnostic feature is the trans-double bond stretch at 966 cm⁻¹ [18] [19], which is absent in cis-fatty acids and saturated analogues.

The carbonyl stretching vibration appears as an intense band in the 1700-1500 cm⁻¹ region [19], with fine structure reflecting hydrogen bonding interactions in the solid state. C-H stretching vibrations dominate the 3000-2800 cm⁻¹ region, showing characteristic patterns for methyl and methylene groups [19].

Principal component analysis of FTIR spectral data enables clear discrimination between elaidic acid and other octadecenoic acid isomers [18] [19]. The 966 cm⁻¹ absorption serves as a quantitative marker for trans-fatty acid content determination in food products and biological samples [19] [20].

Terahertz time-domain spectroscopy investigations reveal additional fingerprint absorption peaks in the 0.5-2.5 THz range [21]. These low-frequency vibrations arise from intermolecular and intramolecular collective motions, providing complementary structural information [21]. Density functional theory calculations confirm the experimental assignments and enable structure-property correlations [21].

Raman spectroscopy offers orthogonal vibrational information, with the trans C=C stretch appearing at 1669 cm⁻¹ [22]. This frequency differs measurably from the corresponding cis vibration at 1656 cm⁻¹ [22], enabling rapid differentiation through partial least squares regression methodologies [22].

Solubility and Partition Coefficients

Elaidic acid exhibits extremely low aqueous solubility, with values below 1 μg/mL in pure water [23] [5]. This hydrophobic character results from the long aliphatic chain and the absence of ionizable groups under physiological pH conditions. The compound shows slight solubility in moderately polar organic solvents including chloroform, ethyl acetate, and methanol [24] [5] [25].

Optimal solubility is achieved in nonpolar organic solvents such as hexane, benzene, and petroleum ether [26]. The partition behavior reflects the amphiphilic nature of the molecule, with the carboxyl group providing limited polar character while the C18 hydrocarbon chain dominates the overall lipophilicity [27].

The octanol-water partition coefficient (log P) has been determined as 7.64-7.698 [2] [5], indicating extremely high lipophilicity. This value places elaidic acid among the most lipophilic naturally occurring fatty acids and predicts strong affinity for biological membranes and nonpolar environments [2].

pH-dependent solubility studies reveal minimal ionization under physiological conditions, with a predicted pKa of 4.78±0.10 [5]. At physiological pH (7.4), elaidic acid exists predominantly in the protonated (neutral) form, maintaining its lipophilic character [28] [29].

Bile salt micelle solubilization studies demonstrate intermediate behavior between polar and nonpolar solutes [27]. The distribution coefficient in micellar systems shows temperature and composition dependence, with enhanced solubilization in the presence of amphiphilic lipids such as lysolecithin [27].

Comparative partition studies with oleic acid reveal similar lipophilic behavior despite the different double bond configurations [27]. Both isomers exhibit comparable distribution patterns in oil-aqueous biphasic systems, suggesting that double bond geometry has minimal impact on bulk partitioning behavior [27].

The lipophilic efficiency of elaidic acid makes it suitable for applications requiring high membrane permeability and nonpolar solvent compatibility [30]. However, the extremely low aqueous solubility limits bioavailability and necessitates specialized formulation approaches for pharmaceutical applications [31] [32].

Table 1: Basic Physical Properties of Elaidic Acid

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (9E)-octadec-9-enoic acid | [33] [34] [35] |

| Common Name | Elaidic acid, trans-9-octadecenoic acid | [33] [36] |

| Chemical Formula | C18H34O2 | [33] [34] [35] |

| Molecular Weight (g/mol) | 282.46-282.47 | [34] [5] |

| CAS Registry Number | 112-79-8 | [34] [3] [4] |

| Physical State at Room Temperature | Colorless solid (crystalline) | [33] [3] |

| Color | White to off-white | [5] |

| Density (g/cm³) | 0.8734 (at 20°C) | [5] |

| Refractive Index | 1.4597 (at 589.3 nm, 20°C) | [5] |

Table 2: Thermal Properties and Phase Transition Data

| Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | 43-45 | [1] [2] [3] [4] [5] |

| Melting Point Range (°C) | 42-44 (literature), 43.7 (common form) | [5] [11] |

| Boiling Point (°C, 100 mmHg) | 288 | [3] [4] [5] |

| Boiling Point (°C, 24 mmHg) | 220 | [25] |

| Flash Point (°C) | >110 | [3] |

| Enthalpy of Fusion (kJ/mol) | 53.6 | [7] |

| Entropy of Fusion (AS) | Not specified | [7] |

| Storage Temperature (°C) | -20 to 0-10 | [4] [5] |

Table 3: Solubility and Partition Coefficient Properties

| Property | Value | Reference |

|---|---|---|

| Water Solubility | Practically insoluble (<1 μg/mL) | [23] [5] |

| Solubility in Chloroform | Slightly soluble | [5] [25] |

| Solubility in Ethyl Acetate | Slightly soluble | [5] |

| Solubility in Methanol | Slightly soluble | [24] [25] |

| Solubility in Organic Solvents | Good solubility in nonpolar solvents | [26] |

| Log P (octanol/water) | 7.64-7.698 | [2] [5] |

| pKa (predicted) | 4.78±0.10 | [5] |

| Partition Coefficient Character | Highly lipophilic | [23] [2] |

Table 4: Spectroscopic Characteristics

| Technique | Signal/Peak Position | Assignment | Reference |

|---|---|---|---|

| ¹H NMR | 11.14 ppm | Carboxylic acid proton (-COOH) | [14] |

| ¹H NMR | 5.38 ppm | Trans olefinic protons (HC=CH) | [14] |

| ¹H NMR | 2.331 ppm | α-CH2 to carboxyl group | [14] |

| ¹H NMR | 0.88-1.47 ppm | Aliphatic CH2/CH3 groups | [14] |

| FTIR | 966 cm⁻¹ | Trans double bond stretch | [18] [19] |

| FTIR | 1700-1500 cm⁻¹ | C=O stretch (carbonyl) | [19] |

| Raman | 1669 cm⁻¹ | Trans C=C vibration | [22] |

| Raman | 1656 cm⁻¹ | Cis C=C vibration (for comparison) | [22] |

| Terahertz | 0.5-2.5 THz | Intermolecular vibrations | [21] |

Table 5: Complete Crystal Structure Data for Elaidic Acid

| Property | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [9] [10] |

| Space Group | C2/c | [9] [10] |

| Unit Cell Parameter a (Å) | 98.48(2) | [9] |

| Unit Cell Parameter b (Å) | 4.9381(3) | [9] |

| Unit Cell Parameter c (Å) | 7.1826(8) | [9] |

| Unit Cell Angle α (°) | 90.0 | [9] |

| Unit Cell Angle β (°) | 92.570(12) | [9] |

| Unit Cell Angle γ (°) | 90.0 | [9] |

| Unit Cell Volume (ų) | 3489.4(8) | [9] |

| Formula Units per Unit Cell (Z) | 8 | [9] |

| Calculated Density (Mg m⁻³) | 1.075 | [9] |

| Temperature (K) | 120(2) | [9] |

| R Factor | 0.102 | [9] |

| wR Factor | 0.256 | [9] |

| Crystal Morphology | Thin plates | [9] |

| Crystal Color | Colorless | [9] |

| Crystal Size (mm) | 0.20 × 0.18 × 0.01 | [9] |

| Hydrogen Bond Distance O⋯O (Å) | 2.684(3) | [9] |

| Hydrogen Bond Angle (°) | 158 | [9] |

| Molecular Conformation | Essentially linear alkyl chain | [9] [10] |

| C1-C18 Distance (Å) | 21.393(6) | [9] |

| Trans Double Bond Configuration | Skew-trans-skew conformation | [9] |

Table 6: Hydrogen Bonding Geometry and Crystal Packing

| Parameter | Value | Reference |

|---|---|---|

| Hydrogen Bond Type | O—H⋯O | [9] |

| Donor Atom | O1 | [9] |

| Acceptor Atom | O2ⁱ | [9] |

| D—H Distance (Å) | 0.87 | [9] |

| H⋯A Distance (Å) | 1.86 | [9] |

| D⋯A Distance (Å) | 2.684(3) | [9] |

| D—H⋯A Angle (°) | 158 | [9] |

| Symmetry Operation | −x+3/2, −y+3/2, −z+1 | [9] |

| Hydrogen Bond Pattern | Centrosymmetric dimers | [9] [10] |

| Dimer Formation | Carboxylic acid dimers | [9] [10] |

| Graph Set Notation | R₂²(8) | [9] |

Physical Description

Liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

Density

Relative density (water = 1): 0.89

LogP

7.73 (estimated)

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 8 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 7 of 8 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

112-80-1

112-79-8

Wikipedia

Biological Half Life

Use Classification

General Manufacturing Information

Dates

OLEIC ACID - National Library of Medicine HSDB Database - Toxnet